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molecular formula C19H17NO3 B8756967 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide

Cat. No. B8756967
M. Wt: 307.3 g/mol
InChI Key: FIQMROUYSDSLFA-UHFFFAOYSA-N
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Patent
US05622989

Procedure details

0.72 g (3.75 mmol) of N-(4-acetyl-3-hydroxy-phenyl)acetamide and 0.81 g (4.1 mmol) of 2-bromo-4-methylacetophenone were dissolved in 5 ml DMF and 1,55 g (11.25 mmol) of potassium carbonate were added. The suspension was heated to 60° C. for 1 h and ethylacetate was added. The organic phase was washed three times with water, one time with a NaCl solution, dried over Na2SO4 and concentrated in vacuo. The residue was further purified by crystallisation (ethanol).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
11.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[CH:6][C:5]=1[OH:14])(=O)[CH3:2].[CH3:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]([CH2:24]Br)=[O:23])=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].C(OC(=O)C)C>CN(C=O)C>[CH3:2][C:1]1[C:4]2[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[CH:6][C:5]=2[O:14][C:24]=1[C:22](=[O:23])[C:19]1[CH:20]=[CH:21][C:16]([CH3:15])=[CH:17][CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)O
Name
Quantity
0.81 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)CBr
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.25 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed three times with water, one time with a NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was further purified by crystallisation (ethanol)

Outcomes

Product
Name
Type
Smiles
CC1=C(OC2=C1C=CC(=C2)NC(C)=O)C(C2=CC=C(C=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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